N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide
Description
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a trifluoromethoxyphenyl group and a cyclopropanesulfonamide moiety
Properties
Molecular Formula |
C16H21F3N2O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-3-1-12(2-4-14)11-21-9-7-13(8-10-21)20-25(22,23)15-5-6-15/h1-4,13,15,20H,5-11H2 |
InChI Key |
VHGJLYKKZZSTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with 4-(trifluoromethoxy)benzyl chloride under basic conditions to introduce the trifluoromethoxyphenyl group. The resulting intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor and a sulfonamide reagent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The piperidine ring and cyclopropanesulfonamide moiety contribute to the compound’s binding affinity and specificity, enabling it to modulate the activity of its targets and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea: This compound also contains a piperidine ring and a trifluoromethoxyphenyl group but differs in its urea linkage.
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: This compound features a trifluoromethoxyphenyl group and a hydrazonoyl dicyanide moiety.
2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide: This compound includes a trifluoromethoxyphenyl group and a hydrazinecarboxamide moiety.
Uniqueness
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide is unique due to its combination of a piperidine ring, a trifluoromethoxyphenyl group, and a cyclopropanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
